molecular formula C9H9Cl2N B1314148 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline CAS No. 89315-56-0

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1314148
CAS No.: 89315-56-0
M. Wt: 202.08 g/mol
InChI Key: QCSLOZFEMQTPJA-UHFFFAOYSA-N
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Description

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline: is a chemical compound with the molecular formula C9H9Cl2N and a molecular weight of 202.08 g/mol It is a derivative of tetrahydroisoquinoline, characterized by the presence of two chlorine atoms at the 5th and 7th positions of the isoquinoline ring

Scientific Research Applications

Chemistry: 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology and Medicine: In medicinal chemistry, this compound serves as a building block for designing drugs with potential therapeutic effects. It has been investigated for its role in developing inhibitors for specific enzymes and receptors .

Industry: The compound’s derivatives are used in the production of agrochemicals and other industrial chemicals. Its reactivity and stability make it suitable for various applications in chemical manufacturing .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. This compound has been shown to interact with phenylethanolamine N-methyltransferase, an enzyme involved in the biosynthesis of catecholamines . The interaction with this enzyme suggests that this compound may influence the production of neurotransmitters such as epinephrine and norepinephrine. Additionally, it may exhibit inhibitory effects on certain enzymes, thereby modulating biochemical pathways and cellular functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression profiles . These changes can affect cellular functions such as proliferation, differentiation, and apoptosis. Moreover, this compound may impact metabolic pathways by altering the levels of key metabolites and enzymes involved in cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions . For example, its interaction with phenylethanolamine N-methyltransferase results in the inhibition of this enzyme, thereby affecting the synthesis of catecholamines. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been shown to result in sustained changes in cellular functions, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as modulation of neurotransmitter levels and improvement in cognitive functions . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and disruption of normal cellular functions. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound undergoes oxidative reactions catalyzed by microsomal enzymes, leading to its conversion into different metabolites. These metabolic pathways can influence the overall activity and efficacy of this compound in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport mechanisms is crucial for elucidating the pharmacokinetics and pharmacodynamics of this compound.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, where it exerts its biological effects. The localization of this compound can impact its activity and function, making it an important factor in its overall biochemical profile.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product’s formation.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated systems may enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline
  • 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
  • This compound-6-carboxylic acid hydrochloride

Comparison: this compound is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and synthetic utility .

Properties

IUPAC Name

5,7-dichloro-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h3-4,12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSLOZFEMQTPJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00503768
Record name 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00503768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89315-56-0
Record name 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00503768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y9MNC9MYR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key intermediates involved in synthesizing Lifitegrast using 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline?

A1: Two key intermediates are essential in synthesizing Lifitegrast using the this compound core:

  • Benzofuran-6-carboxylic acid: This compound provides the benzofuran moiety present in the final Lifitegrast molecule. []
  • Derivatized this compound-6-carboxylic acid: This intermediate can be further modified at the 2-position. Studies have explored the use of both a tert-butoxycarbonyl protecting group [] and a 2,2,2-trifluoroacetyl group [] at this position during Lifitegrast synthesis.

Q2: What are the advantages of the improved synthetic route for the this compound-6-carboxylic acid core?

A2: The improved synthetic route utilizes 2-(2,4-dichlorophenyl)ethan-1-amine and avoids harsh reaction conditions previously employed. [] This approach offers two significant advantages:

  • Higher yield: The new route achieves an 80% yield for the 5,7-dichloro-2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid intermediate, compared to previously reported yields for similar compounds. []
  • Increased efficiency: The synthesis directly incorporates the chlorine atoms into the core structure, eliminating the need for additional chlorination steps and potentially leading to a more streamlined and cost-effective process. []

Q3: How can the enantiomers of Lifitegrast be separated, and what is the significance of this separation?

A3: Enantiomers of Lifitegrast can be efficiently separated using chiral High-Performance Liquid Chromatography (HPLC) with a Chiralpak IC stationary phase, which consists of tris(3,5-dichlorophenylcarbamate) immobilized on cellulose. [] This separation is crucial because:

  • Drug efficacy and safety: Different enantiomers of a drug molecule can exhibit distinct pharmacological properties, including differences in potency, toxicity, and metabolic pathways. Isolating the active enantiomer, in this case, (S)-Lifitegrast, ensures optimal therapeutic benefit and minimizes potential side effects. []
  • Quality control: A validated enantioselective HPLC method allows for the accurate determination of enantiomeric purity in Lifitegrast drug substance and formulations, ensuring consistent product quality and meeting regulatory standards. []

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